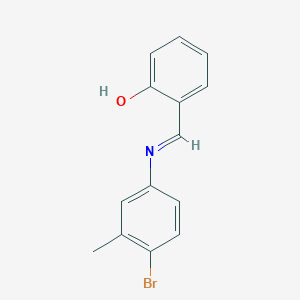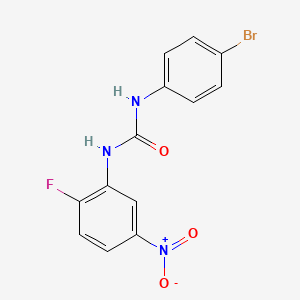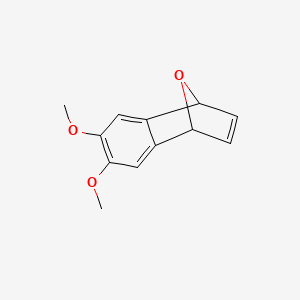
4-(3-(m-Tolyl)ureido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(m-Tolyl)ureido)benzoic acid is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is a derivative of benzoic acid and contains a ureido group attached to a tolyl moiety. This compound is primarily used in research and development within the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 4-(3-(m-Tolyl)ureido)benzoic acid typically involves the reaction of m-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
4-(3-(m-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ureido group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst
Wissenschaftliche Forschungsanwendungen
4-(3-(m-Tolyl)ureido)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Wirkmechanismus
The mechanism of action of 4-(3-(m-Tolyl)ureido)benzoic acid is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. The ureido group can form hydrogen bonds with various biological molecules, potentially influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-(3-(m-Tolyl)ureido)benzoic acid can be compared to other ureido-benzoic acid derivatives, such as:
4-(3-(2,3-Xylyl)ureido)benzoic acid: This compound has a similar structure but with different substituents on the aromatic ring, leading to variations in its chemical and physical properties.
2,3-Diamino benzoic acid: While not a direct analog, this compound shares the benzoic acid core and can undergo similar types of reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the m-tolyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
74088-11-2 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-[(3-methylphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-2-4-13(9-10)17-15(20)16-12-7-5-11(6-8-12)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI-Schlüssel |
JKXOIJOQVHJTGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



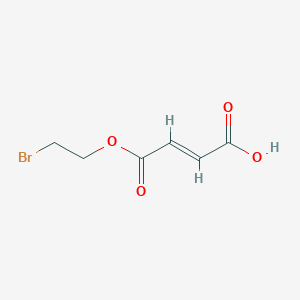


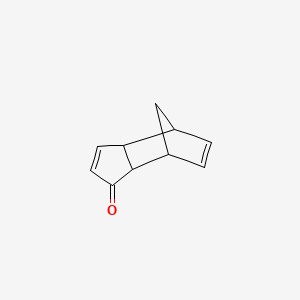

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)

